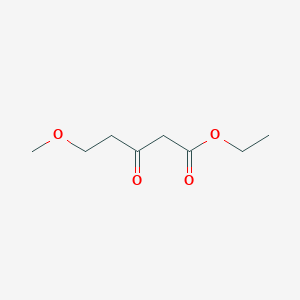
Ethyl 5-methoxy-3-oxopentanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 5-methoxy-3-oxopentanoate and its derivatives involves multiple steps, including condensation reactions, catalysis, and functional group transformations. One study reinvestigated the synthesis method for a related compound, highlighting the role of indium(III) chloride in catalyzing the reaction between 5-hydroxy-1-methyl-1H-indole and excess ethyl acetoacetate to obtain a specified product, showcasing the intricacies of synthesizing such compounds (Li, Piccirilli, & Greene, 2023).
Molecular Structure Analysis
The molecular structure of Ethyl 5-methoxy-3-oxopentanoate and its analogs has been elucidated using various spectroscopic techniques, including NMR and MS. The correct assignment of the molecular structure is critical for understanding the compound's reactivity and properties. Studies like the one by Li et al. (2023) provide valuable insights into the structural aspects of such compounds.
Chemical Reactions and Properties
Ethyl 5-methoxy-3-oxopentanoate undergoes a range of chemical reactions, including cyclization, condensation, and reduction reactions, which are crucial for its application in synthesis processes. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate, a related compound, produces various products, showcasing the reactivity of similar structures (Maclean & Sneeden, 1963).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, play a significant role in the compound's handling and application in different reactions. Research on compounds similar to Ethyl 5-methoxy-3-oxopentanoate provides insights into these properties, aiding in the optimization of synthesis and application processes.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific products in reactions, are essential for the compound's application in organic synthesis. Studies detailing reactions like the preparation of ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate illustrate the compound's versatility and reactivity (Guindon, Yoakim, Bernstein, & Morton, 1985).
Wissenschaftliche Forschungsanwendungen
Korostylev et al. (2008) described how the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate can synthesize a statin precursor, rosuvastatin, demonstrating its relevance in pharmaceutical synthesis (Korostylev et al., 2008).
Kato, Katagiri, and Sato (1979) found that Ethyl 5-oxo-4-oxaspiro[2,3]hexane-1-carboxylate serves as a versatile intermediate for synthesizing compounds such as coumarin, isoxazolone, and pyrimidone derivatives (Kato, Katagiri, & Sato, 1979).
Furuta et al. (2006) demonstrated that Ethyl 4-(2-aryloxyhexyloxy)benzoates, which can be derived from similar compounds, show potential as anti-juvenile hormone agents (Furuta et al., 2006).
Haider and Wyler (1983) described how methylation of ethyl 2, 4-dioxopentanoate, a related compound, produces enol ethers useful in chemical synthesis (Haider & Wyler, 1983).
Oda et al. (1998) explored the production of Ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for anti-hypertension drugs, highlighting its pharmaceutical applications (Oda et al., 1998).
Zhong-ping (2009) studied the synthesis of 5-methyl-3-ethyl-4-acetyl-2-methoxycarbonyl-pyrrole, emphasizing its relevance in organic chemistry (Zhong-ping, 2009).
Lochmann and Trekoval (1981) found that cleavage of β-ketoesters like ethyl 5-methoxy-3-oxopentanoate can reactivate propagation centers in anionic polymerization of methacrylates, important in polymer chemistry (Lochmann & Trekoval, 1981).
Maclean and Sneeden (1963) discovered that the cyclization of ethyl 6-oxo-5-phenylheptoate, a structurally similar compound, produces various cyclic ketones and acids, useful in organic synthesis (Maclean & Sneeden, 1963).
Eigenschaften
IUPAC Name |
ethyl 5-methoxy-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-12-8(10)6-7(9)4-5-11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTMYNBYBPPREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617774 | |
| Record name | Ethyl 5-methoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-3-oxopentanoate | |
CAS RN |
104629-86-9 | |
| Record name | Ethyl 5-methoxy-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methoxy-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

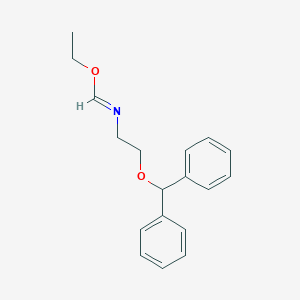


![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

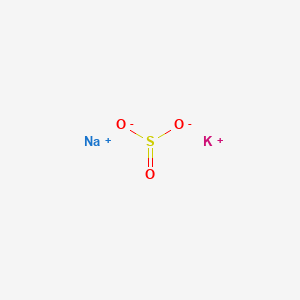
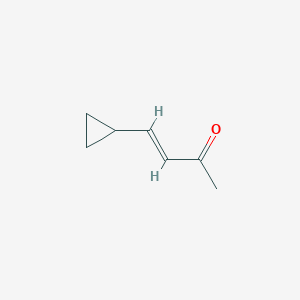

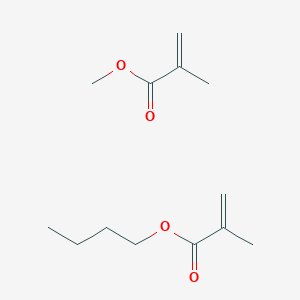

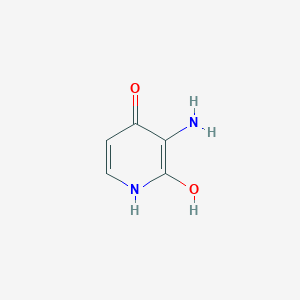
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)

